molecular formula C29H26FN5O4S2 B15015171 1-[(4-{2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine

1-[(4-{2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine

Cat. No.: B15015171
M. Wt: 591.7 g/mol
InChI Key: AWSXJYQYMKLULM-UHFFFAOYSA-N
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Description

1-(4-{2-[5-(4-FLUOROPHENYL)-3-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)PIPERIDINE is a complex organic compound that features a combination of fluorophenyl, nitrophenyl, pyrazole, thiazole, and piperidine moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{2-[5-(4-FLUOROPHENYL)-3-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)PIPERIDINE likely involves multi-step organic synthesis. Each step would involve the formation of different parts of the molecule, such as:

    Formation of the pyrazole ring: This could involve the reaction of a hydrazine derivative with a diketone.

    Formation of the thiazole ring: This might involve the cyclization of a thioamide with a haloketone.

    Coupling reactions: These steps would involve linking the different moieties together, possibly using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-{2-[5-(4-FLUOROPHENYL)-3-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used.

Major Products

The major products of these reactions would depend on the specific conditions used, but could include various substituted derivatives of the original compound.

Scientific Research Applications

1-(4-{2-[5-(4-FLUOROPHENYL)-3-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)PIPERIDINE could have a range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of other complex molecules.

    Biology: As a potential probe for studying biological processes.

    Medicine: As a potential drug candidate for various diseases.

    Industry: As a potential catalyst or reagent in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-{2-[5-(4-FLUOROPHENYL)-3-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)PIPERIDINE would depend on its specific biological target. Potential mechanisms could include:

    Binding to a specific enzyme or receptor: This could inhibit or activate the enzyme or receptor.

    Interacting with DNA or RNA: This could affect gene expression.

    Modulating signaling pathways: This could affect various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-{2-[5-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)PIPERIDINE
  • 1-(4-{2-[5-(4-METHOXYPHENYL)-3-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)PIPERIDINE

Uniqueness

The unique combination of fluorophenyl, nitrophenyl, pyrazole, thiazole, and piperidine moieties in 1-(4-{2-[5-(4-FLUOROPHENYL)-3-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)PIPERIDINE could confer unique biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C29H26FN5O4S2

Molecular Weight

591.7 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazole

InChI

InChI=1S/C29H26FN5O4S2/c30-23-11-7-21(8-12-23)28-18-26(22-5-4-6-24(17-22)35(36)37)32-34(28)29-31-27(19-40-29)20-9-13-25(14-10-20)41(38,39)33-15-2-1-3-16-33/h4-14,17,19,28H,1-3,15-16,18H2

InChI Key

AWSXJYQYMKLULM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N4C(CC(=N4)C5=CC(=CC=C5)[N+](=O)[O-])C6=CC=C(C=C6)F

Origin of Product

United States

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